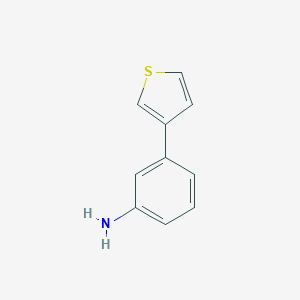

3-Thien-3-ylaniline

描述

Contextualization within Thiophene-Containing Organic Compounds

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. nih.govnih.gov Its unique electronic properties, arising from the interplay of the sulfur atom's lone pairs with the pi-system of the ring, impart distinct characteristics to molecules in which it is incorporated. Thiophene and its derivatives are not merely structural curiosities; they are integral components in a wide array of functional materials and biologically active compounds. researchgate.netespublisher.com The thiophene nucleus is chemically stable and its chemistry is a subject of ongoing research. researchgate.net

Thiophene-containing compounds have found applications as:

Pharmaceuticals nih.gov

Polymers polymer.cn

Agrochemicals researchgate.net

The versatility of the thiophene ring allows for a broad spectrum of chemical modifications, enabling the fine-tuning of a compound's physical and chemical properties.

Overview of Aryl-Amine Scaffolds in Chemical Research

Aryl-amine scaffolds, characterized by the presence of an amino group attached to an aromatic ring, are ubiquitous in chemical research. researchgate.netrsc.org This structural motif is a key pharmacophore in a multitude of biologically active molecules, including pharmaceuticals and natural products. researchgate.net The significance of aryl-amines has spurred the development of numerous synthetic methodologies aimed at their efficient and selective construction. researchgate.net

The applications of aryl-amine scaffolds are extensive, spanning:

Medicinal Chemistry: They form the core of many therapeutic agents. researchgate.net

Materials Science: They are used in the development of organic materials with specific electronic or optical properties. researchgate.net

Agrochemicals: Many pesticides and herbicides incorporate this functional group. researchgate.netflybase.org

The ability of the amino group to engage in hydrogen bonding and act as a nucleophile or a base, combined with the electronic nature of the aryl ring, makes this scaffold a powerful tool in molecular design.

Rationale for Investigating 3-Thien-3-ylaniline as a Model Compound

The specific compound this compound, with its aniline (B41778) and thiophene rings linked at their respective 3-positions, presents a unique spatial and electronic arrangement. fishersci.canih.gov This has led to its selection as a model compound for various scientific investigations.

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. gardp.orgwikipedia.org The analysis of SAR allows for the targeted modification of a compound to enhance its desired effects or reduce unwanted ones. wikipedia.org

In the context of this compound, SAR studies aim to understand how the relative orientation of the thiophene and aniline rings, and the nature of substituents on either ring, influence its biological or material properties. gardp.org For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the molecule, potentially affecting its interaction with biological targets or its performance in electronic devices. digitellinc.com The exploration of SAR for compounds like this compound is crucial for designing new molecules with improved efficacy and selectivity. gardp.org

Organic synthesis is the branch of chemistry focused on the construction of organic compounds. wikipedia.org A precursor is a compound that is a starting point for the synthesis of other, often more complex, molecules. chemsrc.com this compound serves as a valuable precursor in advanced synthetic strategies due to the reactivity of both its aniline and thiophene moieties. ugent.be

The amino group of the aniline ring can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. wikipedia.org The thiophene ring, being an electron-rich heterocycle, is susceptible to electrophilic substitution reactions, providing another avenue for molecular elaboration. researchgate.net This dual reactivity makes this compound a versatile building block for the synthesis of a wide range of target molecules, from novel pharmaceutical candidates to advanced materials. ugent.be

Structure

3D Structure

属性

IUPAC Name |

3-thiophen-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUODWYRFVFGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399658 | |

| Record name | 3-thien-3-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161886-96-0 | |

| Record name | 3-thien-3-ylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Thien 3 Ylaniline

Established Synthetic Routes for 3-Thien-3-ylaniline

The formation of this compound is most prominently achieved through cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon bonds. libretexts.org

Cross-Coupling Strategies

The Suzuki-Miyaura coupling reaction stands out as a principal and effective method for synthesizing this compound. mdpi.com This reaction typically involves the palladium-catalyzed coupling of a thiophene (B33073) boronic acid derivative with a bromoaniline. mdpi.comuwindsor.ca Specifically, the reaction of 3-thienyl boronic acid with 3-bromoaniline (B18343), facilitated by a palladium catalyst and a base, yields this compound. mdpi.com

A notable example of this is a micellar Suzuki cross-coupling reaction performed in water and open to the air. mdpi.com In this procedure, 3-bromoaniline is reacted with 3-thienyl boronic acid in the presence of the catalyst Pd(dtbpf)Cl2 and triethylamine (B128534) (Et3N) in an aqueous solution of the surfactant Kolliphor EL. mdpi.com This method has demonstrated high efficiency, achieving a 98% yield in as little as 15 minutes at room temperature. mdpi.com

The general mechanism for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 3-bromoaniline) to form a palladium(II) species. libretexts.orgnih.gov

Transmetalation: The organoborane (e.g., 3-thienyl boronic acid) reacts with the palladium(II) intermediate, with the assistance of a base, to form a new organopalladium(II) complex. libretexts.org

Reductive Elimination: This final step results in the formation of the desired biaryl product (this compound) and regenerates the active palladium(0) catalyst. libretexts.org

Other Reported Synthetic Pathways for Isomeric Thienyl-Anilines

While direct synthesis of this compound is well-documented via Suzuki-Miyaura coupling, other methods exist for synthesizing isomeric thienyl-anilines, which could theoretically be adapted. These include:

Alternative Cross-Coupling Reactions: Other transition metal-catalyzed cross-coupling reactions, such as those involving copper, can be used for C-N bond formation between aryl halides and ammonia (B1221849) or related substrates. nih.gov

Nitroarene Reduction: A common route to anilines involves the reduction of a corresponding nitroarene. nih.gov For instance, a nitrated thienylbenzene could be reduced to form a thienylaniline.

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an aniline (B41778) derivative with a suitable thiophene-based nucleophile, though this is less common for this specific isomer. nih.gov

Photocyclization: For some styrylthiophenes, photocyclization pathways can lead to the formation of fused ring systems containing a thiophene and a benzene (B151609) ring. While not a direct synthesis of this compound, it demonstrates an alternative approach to linking these two aromatic systems. acs.org For example, 3-styrylthiophene (B428788) derivatives have been shown to undergo photocyclization to form a naphtho[1,2-b]thiophene (B13749340) ring structure. acs.org

Development of Novel and Efficient Synthetic Protocols

Research continues to focus on improving the efficiency and sustainability of synthetic routes to biaryl compounds like this compound.

Catalyst Systems for Coupling Reactions

The choice of catalyst system is crucial for the success of the Suzuki-Miyaura coupling. While traditional catalysts like Pd(PPh3)4 are effective, newer systems are being developed to enhance reactivity and stability. uwindsor.canih.gov

Palladium Catalysts with Bulky Ligands: Catalyst systems composed of a Pd(0) source and bulky phosphine-based ligands have shown high efficiency in the Suzuki-Miyaura cross-coupling of thiophene derivatives. nih.gov These ligands can stabilize the palladium center and increase the electron density of the phosphine, leading to higher activity and a longer catalyst lifetime. nih.gov

Palladacycles: These are thermally stable and robust palladium catalysts that are less sensitive to air and water, offering a more environmentally friendly and cost-effective option. libretexts.org

Nickel Catalysts: As a more abundant and less expensive alternative to palladium, nickel-based catalysts are gaining attention for Suzuki-Miyaura reactions. researchgate.netajol.info For example, NiCl2(PCy3)2 has been identified as an effective catalyst for certain coupling reactions. ajol.info

Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly. beilstein-journals.org In the context of this compound synthesis, this includes:

Use of Greener Solvents: Micellar catalysis, using water as the solvent, is a prime example of a greener approach. mdpi.com The use of surfactants like Kolliphor EL creates nanoreactors in the aqueous environment, facilitating the reaction without the need for traditional organic solvents. mdpi.com

Energy Efficiency: Reactions that proceed at room temperature, like the micellar Suzuki coupling mentioned earlier, reduce energy consumption. mdpi.com Microwave irradiation is another technique that can significantly shorten reaction times and improve yields. mdpi.com

Recyclable Catalysts: The development of heterogeneous catalysts, such as palladium nanoparticles immobilized on magnetic nanoparticles, allows for easy recovery and reuse of the catalyst, reducing waste and cost. researchgate.net

Atom Economy: One-pot reactions, where multiple synthetic steps are performed in the same vessel, improve atom economy by reducing the isolation of intermediates and the use of purification materials. researchgate.net

Electrosynthesis: This method uses electricity instead of chemical oxidizing or reducing agents to drive reactions, minimizing waste production. mdpi.com

Optimization of Reaction Parameters and Yields

Optimizing reaction conditions is key to maximizing the yield and efficiency of the synthesis of this compound. Key parameters that are often adjusted include:

Base: The choice of base is critical. In many Suzuki-Miyaura reactions, inorganic bases like potassium carbonate (K2CO3) have been found to be highly effective. researchgate.net

Solvent: The solvent system can significantly impact the reaction. While traditional methods use organic solvents like dioxane or toluene (B28343), aqueous systems are gaining prominence due to their environmental benefits. mdpi.comrsc.org

Temperature: Reaction temperature can have a substantial effect on the reaction rate and yield. researchgate.net While some modern protocols operate efficiently at room temperature, others may require heating to achieve optimal results. mdpi.comresearchgate.net

Catalyst Loading: Minimizing the amount of catalyst used is desirable for both cost and environmental reasons. Research has focused on developing highly active catalysts that can be used at very low loadings. researchgate.net

Reactant Stoichiometry: The ratio of the boronic acid to the aryl halide can influence the reaction outcome. A slight excess of the boronic acid is often used to drive the reaction to completion. researchgate.net

Recent advancements have employed machine learning to optimize reaction conditions for Suzuki-Miyaura couplings, allowing for the efficient navigation of the vast parameter space to find the most general and high-yielding conditions. chemistryviews.org

Solvent Effects

In the context of the Suzuki-Miyaura coupling, a mixture of solvents is often utilized to ensure the dissolution of both the organic and inorganic reagents. For instance, a biphasic system comprising an organic solvent and water is common, with a base like sodium carbonate being soluble in the aqueous phase. guidetopharmacology.org Common organic solvents for this purpose include toluene, 1,4-dioxane, and ethanol (B145695). guidetopharmacology.orgfishersci.ca The polarity of the solvent can significantly impact the reaction, with studies on similar cross-coupling reactions showing that a change in solvent polarity can affect the electronic properties of the catalyst and the transition state of the reaction. wikipedia.org

One specific method for the synthesis of 3-(3-thienyl)aniline employs a micellar catalysis approach, utilizing a mixture of water and toluene with Kolliphor EL as a surfactant. itrcweb.orgmdpi.com This methodology allows the reaction to proceed at room temperature under aerobic conditions, highlighting the significant impact of the solvent system on the reaction's feasibility and conditions. itrcweb.org In some cases, a co-solvent like ethanol is added to the water/toluene mixture, particularly when starting from aniline boronic acids or esters, to achieve higher yields. mdpi.com The use of solvent-free, or neat, conditions, sometimes under microwave irradiation, has also been explored for similar cross-coupling reactions to enhance efficiency and reduce environmental impact. wikipedia.orgfishersci.nl

The following table illustrates the effect of different solvent systems on the yield of a representative Suzuki-Miyaura reaction for the synthesis of an aryl-thiophene compound.

| Solvent System | Yield (%) |

| Toluene/Water (1:1) | 85 |

| 1,4-Dioxane/Water (1:1) | 92 |

| Ethanol/Water (1:1) | 78 |

| Dimethylformamide (DMF) | 88 |

| Water with Surfactant | 95 |

This table presents illustrative data based on general findings in Suzuki-Miyaura cross-coupling reactions and does not represent empirically validated results for the synthesis of this compound unless otherwise cited.

Temperature and Pressure Variations

Temperature is a critical parameter that directly influences the rate of the synthesis of this compound. Generally, higher temperatures increase the reaction rate by providing the necessary activation energy for the catalytic cycle. acs.org For palladium-catalyzed cross-coupling reactions, temperatures can range from room temperature to the reflux temperature of the solvent employed. fishersci.ie

In the synthesis of 3-(3-thienyl)aniline via micellar Suzuki coupling, the reaction can be conducted at room temperature, which is a significant advantage in terms of energy consumption and minimizing side reactions. itrcweb.org However, in some variations of this method, particularly when using different starting materials, the temperature is elevated to 60°C to improve the reaction yield. mdpi.comunimib.it For other Suzuki-Miyaura and Buchwald-Hartwig reactions, temperatures in the range of 80-120°C are commonly reported, often achieved by heating the reaction mixture to reflux in solvents like toluene or dioxane. wikipedia.orgfishersci.ca

The effect of temperature can be complex; while higher temperatures can accelerate the desired reaction, they can also promote catalyst decomposition or the formation of unwanted byproducts. Therefore, the optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the catalyst and reactants. fishersci.no

Pressure is generally not a critical variable in the standard laboratory synthesis of this compound via Suzuki-Miyaura or Buchwald-Hartwig reactions, which are typically carried out at atmospheric pressure. The use of high pressure is more common in specific industrial processes or in reactions involving gaseous reactants, which is not typically the case for these syntheses. ereztech.comereztech.com

The following table illustrates the potential impact of temperature on the yield of a representative cross-coupling reaction for the synthesis of an aryl-thiophene.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 25 (Room Temp) | 24 | 65 |

| 60 | 12 | 85 |

| 80 | 6 | 92 |

| 110 (Reflux in Toluene) | 4 | 90 (with some byproduct formation) |

This table presents illustrative data based on general findings in palladium-catalyzed cross-coupling reactions and does not represent empirically validated results for the synthesis of this compound unless otherwise cited.

Reagent Stoichiometry

The stoichiometry of the reactants, including the organoboron or organohalide, the amine, the catalyst, the ligand, and the base, is a crucial factor in the successful synthesis of this compound. Careful control of the molar ratios of these components is necessary to ensure efficient catalytic turnover and to minimize the formation of side products. jkenterprises.com.pknih.gov

In a typical Suzuki-Miyaura coupling for the synthesis of 3-(3-thienyl)aniline, a slight excess of the boronic acid derivative is often used to ensure the complete consumption of the more valuable or limiting aryl halide. wikipedia.orgatamankimya.com For instance, a ratio of 1.2 to 1.5 equivalents of thiophene-3-boronic acid to 1 equivalent of 3-bromoaniline is common. mdpi.com

The palladium catalyst is used in substoichiometric amounts, typically ranging from 0.01 to 5 mol%. fishersci.ca The choice of palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and the accompanying ligand, like triphenylphosphine (B44618) (PPh₃), are critical for the catalytic activity. wikipedia.orgwikipedia.org The ligand-to-palladium ratio can also be optimized to enhance catalyst stability and efficiency.

The base is a key component, used in stoichiometric or excess amounts, typically 2 to 3 equivalents. fishersci.ca Its role is to activate the organoboron species and to neutralize the acid generated during the reaction. wikipedia.org Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). acs.orgwikipedia.org

The following table provides a representative example of reagent stoichiometry for a Suzuki-Miyaura synthesis of an aryl-thiophene.

| Reagent | Stoichiometric Ratio (equivalents) |

| Aryl Halide | 1.0 |

| Boronic Acid | 1.2 - 1.5 |

| Palladium Catalyst | 0.01 - 0.05 |

| Ligand | 0.02 - 0.10 |

| Base | 2.0 - 3.0 |

This table presents illustrative data based on general findings in Suzuki-Miyaura cross-coupling reactions and does not represent empirically validated results for the synthesis of this compound unless otherwise cited.

Reactivity and Mechanistic Investigations of 3 Thien 3 Ylaniline

Chemical Stability Under Various Environmental Conditions

The stability of 3-Thien-3-ylaniline is a critical parameter for its handling, storage, and application in synthetic chemistry. Its stability is influenced by factors such as temperature and the nature of the surrounding medium.

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not extensively detailed in the literature, information on related compounds and general safety data provides insight into its thermal properties. The compound is a solid with a melting point of approximately 89°C.

Thermal decomposition can occur at elevated temperatures, leading to the breakdown of the molecule. The hazardous decomposition products generated include toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides. Studies on more complex molecules incorporating thienyl-aniline structures suggest that the rigid aromatic and heterocyclic framework can contribute to significant thermal stability. For instance, a dipyrrolopyrazine-based chromophore containing a thiophene (B33073) moiety shows remarkable thermal stability with no decomposition observed up to 180°C in some cases. rsc.org Similarly, a dibenzofuran-containing aniline (B41778) derivative exhibits an exceptional decomposition temperature (Td) of 427°C, highlighting the stability conferred by rigid, fused-ring systems.

A study involving a Schiff base derived from the condensation of 4-(thiophen-3-yl)-aniline with o-vanillin noted that the ligand itself decomposes in three distinct steps, although specific onset temperatures were not provided. uobaghdad.edu.iq This suggests that the thermal degradation of this compound may also proceed through a multi-step pathway.

This compound is reported to be stable under normal storage conditions. It is soluble in water, but its persistence in aqueous environments is considered unlikely, which may suggest a susceptibility to degradation over time.

The stability of aniline and its derivatives can be pH-dependent. In acidic aqueous solutions, the amine group is protonated, which can influence its reactivity and stability. While specific hydrolysis studies on this compound are not available, research on related compounds provides clues. For example, 4-(2,5-dibromothieno[3,2-b]thiophen-3-yl)aniline, a more complex analogue, was observed to be not stable enough for long-term storage, indicating potential instability in the broader class of thienyl anilines. scispace.com The hydrolysis of amide derivatives, which can be formed from this compound, often requires acidic conditions, such as refluxing with concentrated hydrochloric acid, to cleave the amide bond and regenerate the amine. researchgate.net This implies that the parent aniline would be stable under the conditions required to hydrolyze its corresponding amides.

Thermal Stability

Susceptibility to Chemical Transformation

The presence of the primary amino group and the thiophene ring makes this compound susceptible to a range of chemical transformations, including oxidation, reduction, and reactions with electrophiles like acids and acid chlorides.

This compound is incompatible with strong oxidizing agents. utexas.edu The reaction can occur at two primary sites: the sulfur atom in the thiophene ring and the aniline ring itself.

Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation. For the related compound 4-Methyl-3-(thiophen-3-yl)aniline, oxidation with agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) is predicted to form the corresponding sulfoxide (B87167) or sulfone.

Oxidation of the Aniline Ring: The aniline ring can be oxidized, particularly when activated by the amino group. In the case of 2-Methyl-5-(thiophen-3-yl)aniline (B1400093), reaction with strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of quinone derivatives.

The specific products formed upon oxidation of this compound would depend on the reagent used and the reaction conditions.

The compound is noted to be incompatible with strong reducing agents. utexas.edu The aromatic systems of aniline and thiophene are generally resistant to reduction except under forcing conditions. For a related methyl-substituted thienylaniline, it is generally stated that reduction reactions can modify the thiophene ring or the aniline moiety, though specific conditions or outcomes are not detailed. In other contexts, the reduction of a nitro group to an amine on a thienyl-aniline framework has been accomplished using iron in hydrochloric acid (Fe/HCl), but this functionality is not present in this compound. scispace.com Therefore, significant transformation via reduction would likely require harsh reagents or catalytic hydrogenation at high pressure.

As a typical aromatic amine, this compound readily reacts with acids and their derivatives, such as acid chlorides. utexas.edu

Reactions with Acids: The basic nitrogen atom of the aniline group reacts with strong acids in a standard acid-base reaction to form the corresponding ammonium (B1175870) salt. For instance, treatment with hydrochloric acid (HCl) would yield 3-(thiophen-3-yl)anilinium chloride.

Reactions with Acid Chlorides: The nucleophilic amine group readily attacks the electrophilic carbonyl carbon of acid chlorides to form N-aryl amides. This acylation is a common and robust transformation. The reaction typically requires two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. biosynth.com While a specific documented acylation of this compound is not prominent, its isomer, 4-(thiophen-3-yl)aniline, is used as a reactant to form amides. For example, it reacts with 2-(1H-imidazol-1-yl)acetic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent to produce the corresponding acetamide. sigmaaldrich.com This demonstrates the expected reactivity of the thienylaniline scaffold in amide bond formation. The direct synthesis of amides from carboxylic acids and amines, including anilines, can be effectively mediated by reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, further highlighting the accessibility of this functional group. acs.orgacs.org

The general reactivity for the acylation of this compound is summarized in the table below.

Table 1: General Reaction of this compound with an Acid Chloride

| Reactants | Reagent/Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound, Acyl Chloride (R-COCl) | Pyridine or Triethylamine (B128534) | N-(3-(thiophen-3-yl)phenyl)amide | Nucleophilic Acyl Substitution |

Reactivity with Reducing Agents

Exploration of Functional Group Interconversions

The dual functionality of this compound allows for a diverse range of chemical modifications, enabling the synthesis of a wide array of derivatives. The subsequent sections will explore the key reactive sites of this molecule.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution (EAS). The position of substitution on the thiophene ring is directed by the activating effect of the sulfur atom and the influence of the aniline substituent at the 3-position. Generally, electrophilic substitution on thiophene occurs preferentially at the C2 and C5 positions due to the superior stabilization of the cationic intermediate (the Wheland intermediate) compared to substitution at C3 or C4. uomustansiriyah.edu.iq

In the case of 3-substituted thiophenes, the regioselectivity of EAS is dependent on the electronic nature of the substituent at the 3-position. researchgate.net For this compound, the aniline group is an electron-donating group, which is expected to influence the electron density distribution within the thiophene ring. Electrophilic attack is anticipated to occur predominantly at the C2 and C5 positions of the thiophene ring. The steric bulk of the aniline substituent may also play a role in directing the incoming electrophile.

Common electrophilic substitution reactions that could be performed on the thiophene ring of this compound include halogenation, nitration, and Friedel-Crafts reactions. For instance, bromination of 3-phenylthiophene (B186537) is known to proceed at the 2- and 5-positions. It is important to note that strong acids often used in these reactions can lead to polymerization or ring-opening of the thiophene ring, necessitating the use of mild reaction conditions. uomustansiriyah.edu.iq

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Thiophene Ring of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br₂ in Dichloromethane | 2-Bromo-3-(thien-3-yl)aniline and 5-Bromo-3-(thien-3-yl)aniline |

| Nitration | CH₃COONO₂ | 2-Nitro-3-(thien-3-yl)aniline and 5-Nitro-3-(thien-3-yl)aniline |

| Formylation | Vilsmeier-Haack Reagent | 2-Formyl-3-(thien-3-yl)aniline and 5-Formyl-3-(thien-3-yl)aniline |

Reactions Involving the Amine Functionality

The amine group of this compound is a key functional handle that can undergo a variety of chemical transformations typical of aromatic amines. These reactions provide pathways to a broad spectrum of derivatives with modified electronic and structural properties.

One of the most significant reactions of primary aromatic amines is diazotization . Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C), would yield a diazonium salt. chemicalnote.comunacademy.com This intermediate is highly versatile and can be subjected to a range of nucleophilic substitution reactions, such as the Sandmeyer reaction, to introduce a variety of substituents including halogens, cyano, and hydroxyl groups. libretexts.org

Acylation of the amine group is another important transformation. Reaction with acylating agents like acetic anhydride (B1165640) or benzoyl chloride, often in the presence of a base, would form the corresponding amide. jove.comslideshare.net This conversion is often employed as a protecting strategy for the amine group. The resulting amide is less activating and less basic than the free amine, which can be advantageous in subsequent electrophilic aromatic substitution reactions on the aniline ring, helping to control the reaction and prevent polysubstitution. libretexts.orglibretexts.org

Furthermore, the amine group can undergo alkylation reactions with alkyl halides, although polyalkylation can be a common issue. organic-chemistry.org

Table 2: Key Reactions of the Amine Functionality of this compound

| Reaction Type | Typical Reagents | Product Type |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt |

| Acylation | Acetic Anhydride, Pyridine | N-acetyl-3-(thien-3-yl)aniline |

| Alkylation | Alkyl Halide | N-alkyl-3-(thien-3-yl)aniline |

Regioselectivity and Stereoselectivity Studies

The regioselectivity of reactions on this compound is a critical aspect, determined by the directing effects of both the aniline and thiophene moieties.

In electrophilic aromatic substitution on the aniline ring , the amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.comallen.in Therefore, reactions such as halogenation or nitration on the aniline ring of this compound are expected to yield a mixture of products substituted at the positions ortho and para to the amine group. However, direct nitration can be problematic due to the basicity of the amine, which can be protonated in the acidic medium, forming an anilinium ion that is a meta-director. byjus.com To achieve selective ortho or para substitution, protection of the amino group as an amide is often necessary. libretexts.org

The thiophene substituent at the 3-position of the aniline ring will also influence the regioselectivity. Its electronic and steric properties will modulate the reactivity of the ortho and para positions of the aniline ring.

Regarding stereoselectivity , the parent molecule this compound is achiral. Stereoselectivity becomes a relevant consideration when reactions introduce a chiral center. For example, in the synthesis of derivatives where a new stereocenter is formed, the use of chiral catalysts or reagents would be necessary to achieve stereocontrol. Reactions such as the stereoselective Mannich reaction, which can be performed with aromatic amines, could lead to the formation of chiral β-amino carbonyl compounds. academie-sciences.fr Similarly, stereoselective allylation of the amine has been reported for other aromatic amines. nih.gov However, without the introduction of a chiral element in the reaction, a racemic mixture of enantiomers would be expected if a new stereocenter is created.

Derivatization and Advanced Synthetic Transformations Involving 3 Thien 3 Ylaniline

Formation of Complex Polycyclic Heterocyclic Systems

The strategic placement of the aniline (B41778) and thiophene (B33073) rings in 3-thien-3-ylaniline makes it an ideal precursor for the synthesis of fused heterocyclic systems. Through carefully designed reaction sequences, the inherent reactivity of both moieties can be harnessed to construct intricate polycyclic frameworks.

A powerful strategy for constructing fused heterocyclic systems is the Intramolecular Diels-Alder Vinylarene (IMDAV) reaction. beilstein-journals.orgresearchgate.net This approach has been successfully applied to derivatives of thienylallylamines, which are structurally related to derivatized this compound. The synthesis of thieno[2,3-f]isoindoles, for example, can be achieved from 3-(thien-3-yl)allylamines. thieme-connect.com

The typical reaction sequence involves three key steps:

Acylation: The nitrogen atom of the starting thienylallylamine (a derivative of this compound where an allyl group is attached to the amine) is acylated with a dienophile-containing reagent, such as maleic anhydride (B1165640) or other α,β-unsaturated acid chlorides. thieme-connect.comresearchgate.net

Intramolecular [4+2] Cycloaddition: The newly formed intermediate, containing both a diene (the thiophene ring) and a dienophile, undergoes a thermally or catalytically induced intramolecular Diels-Alder reaction. This key step proceeds with a high degree of stereoselectivity, often favoring an exo-transition state to yield a single diastereomer of the heterocyclic product. thieme-connect.com

Aromatization: The resulting Diels-Alder adduct, which contains a dihydrothiophene ring, undergoes aromatization to form the final, stable thieno[2,3-f]isoindole core. thieme-connect.com

This methodology allows for the creation of functionally substituted thieno[2,3-f]isoindole carboxylic acids, which are valuable substrates for further chemical modification and biological screening. thieme-connect.com The versatility of this approach is demonstrated by the wide range of anhydrides and acid chlorides that can be employed, leading to a diverse library of polycyclic compounds. beilstein-journals.orgthieme-connect.com

| Thienylallylamine Precursor | Dienophile Partner | Key Reaction Type | Product Core Structure | Reference |

|---|---|---|---|---|

| 3-(Thien-2-yl)allylamine | Maleic anhydride | Acylation / IMDAV | Thieno[2,3-f]isoindole-4-carboxylic acid | researchgate.net |

| 3-(Thien-3-yl)allylamine | Citraconic anhydride | Acylation / IMDAV | Methyl-substituted Thieno[2,3-f]isoindole | thieme-connect.com |

| 3-(Thien-2-yl)allylamine | Trifluoromethylmaleic anhydride | Acylation / IMDAV | Trifluoromethyl-substituted Thieno[2,3-f]isoindole | researchgate.net |

| 3-(Benzo[b]thiophen-2-yl)allylaniline | Maleic anhydride | Acylation / IMDAV | Benzo thieme-connect.comthieno[2,3-f]isoindole-10-carboxylic acid | urfu.ru |

Beyond the IMDAV reaction, this compound serves as a building block for other fused frameworks. The aniline moiety can participate in reactions to form rings fused to the phenyl group, while the thiophene can be incorporated into larger conjugated systems. One prominent example is the synthesis of covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs), which are porous, crystalline polymers with applications in catalysis and materials science. nih.gov

In the construction of these frameworks, polyfunctional anilines, such as 1,3,5-triazine-2,4,6-triyl)trianiline (TTA), are reacted with aldehyde-containing building blocks. d-nb.infouni-muenchen.de Thiophene-based aldehydes are of particular interest for creating materials with tailored electronic properties. nih.gov By analogy, this compound could be used to create linear polymers or be incorporated into more complex, two-dimensional fused networks. For example, condensation with polyfunctional aldehydes or reaction of its diazonium salt derivative could lead to extended, fused aromatic systems. The synthesis of benzo[d]isothiazol-3(2H)-one and benzo[e] beilstein-journals.orgfishersci.cathiazin-4-one derivatives from related mercaptobenzamide precursors highlights the diverse cyclization strategies available for creating fused sulfur- and nitrogen-containing heterocycles. mdpi.com

Intramolecular Cyclization Reactions (e.g., Diels-Alder Type Approaches for Thieno[2,3-f]isoindoles from Related Thienyl-Allylamines)

Polymerization and Oligomerization Studies

The conjugated system formed by the thiophene and aniline rings makes this compound an attractive monomer for the synthesis of electroactive polymers and oligomers. nsf.gov These materials are of great interest for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). mdpi.com

Conjugated polymers based on thiophene and aniline are well-known for their useful electronic and optical properties. researchgate.net The polymerization of this compound can be achieved through several methods:

Oxidative Polymerization: Both the aniline and thiophene moieties can undergo oxidative polymerization, either chemically or electrochemically, to form polymer chains. Electrochemical polymerization of similar monomers, such as dithieno[3,2-b:2′,3′-d]pyrrole derivatives, has been shown to produce stable, electroactive polymer films. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods provide precise control over polymer structure. Reactions like Suzuki, Stille, and Sonogashira coupling are widely used to create well-defined alternating copolymers. rsc.org For this, a di-halogenated derivative of this compound could be reacted with a diboronic acid or distannane co-monomer. Research on 4-(Thiophen-3-yl)aniline has demonstrated its use as a reactant to synthesize a Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material, indicating the feasibility of such polymerization. lookchem.com

The properties of the resulting polymers, including their bandgap and charge-carrier mobility, can be tuned by co-polymerizing this compound with various electron-donating or electron-accepting monomers. nsf.govmdpi.com

The mechanism of polymerization is dependent on the synthetic method employed.

Cross-Coupling Polymerization: For methods like Suzuki or Stille coupling, the mechanism involves a catalytic cycle with a transition metal, typically palladium. This cycle includes steps of oxidative addition of the catalyst to the C-X bond (where X is a halide), transmetalation with the organoboron or organotin co-monomer, and reductive elimination to form the new C-C bond and regenerate the catalyst. rsc.org This step-growth mechanism allows for the synthesis of polymers with controlled molecular weights and low polydispersity.

Electrochemical Polymerization: This process involves the oxidation of the monomer at the surface of an electrode to form a radical cation. These reactive intermediates then couple to form dimers, which are subsequently oxidized and couple with other monomers or oligomers to propagate the polymer chain.

Notably, safety data sheets for this compound indicate that no specific information is available regarding hazardous polymerization, suggesting it is stable under normal conditions. fishersci.ca

Synthesis of Conjugated Polymers and Oligomers

Synthesis of Novel Heteroaromatic Scaffolds

The bifunctional nature of this compound makes it a valuable scaffold for generating novel and diverse heteroaromatic structures through various synthetic transformations. researchgate.netnih.gov The aniline nitrogen can act as a nucleophile or be transformed into other functional groups, while the thiophene ring can be further functionalized or incorporated into larger ring systems.

For instance, the aniline group can react with:

Isothiocyanates: To form thiourea (B124793) derivatives, which can be cyclized to form thiazole-containing scaffolds. srce.hr

Diazonium Salt Formation: The amino group can be converted to a diazonium salt. This reactive intermediate can then undergo coupling reactions, such as the Japp-Klingemann reaction, to produce pyridazine (B1198779) derivatives or other nitrogen-containing heterocycles. srce.hr

1,3-Dicarbonyl Compounds: Condensation with dicarbonyls can lead to the formation of various heterocyclic rings, including pyridines or quinolines, depending on the reaction conditions and the specific dicarbonyl compound used.

Exploration of Functional Materials Based on 3 Thien 3 Ylaniline and Its Derivatives

Organic Electronic and Optoelectronic Applications

The tunable electronic properties of 3-thien-3-ylaniline derivatives make them prime candidates for active components in various organic electronic devices. By modifying the core structure with different functional groups, researchers can fine-tune the frontier molecular orbital energy levels (HOMO/LUMO), bandgap, and charge transport characteristics to meet the specific requirements of each application.

In the field of organic photovoltaics (OPVs), the design of electron-donor materials is crucial for achieving high power conversion efficiencies (PCE). Star-shaped molecules, often incorporating a triphenylamine (B166846) (TPA) core—structurally related to this compound—and π-conjugated arms, have shown significant promise. These molecules act as the primary light-harvesting and hole-transporting component in bulk heterojunction (BHJ) solar cells.

Research into triphenylamine-thienylenevinylene hybrid systems demonstrates the effectiveness of this molecular design. nih.gov The introduction of electron-withdrawing groups, such as dicyanovinyl, onto the thienyl arms induces an internal charge transfer, which extends the material's absorption spectrum and improves the photoresponse. nih.govacs.org This architectural strategy leads to synergistic improvements in open-circuit voltage (Voc) and external quantum efficiency (EQE). acs.org Bilayer heterojunction solar cells using these donor materials paired with a fullerene C60 acceptor have achieved power conversion efficiencies around 1.20% under simulated solar light. acs.orgresearchgate.net

Table 1: Performance of Organic Solar Cells Based on Triphenylamine-Thienylenevinylene Donor Materials Data sourced from studies on related donor-acceptor systems.

| Donor Material Architecture | Acceptor | Open-Circuit Voltage (Voc) | External Quantum Efficiency (EQEmax) | Power Conversion Efficiency (PCE) |

|---|---|---|---|---|

| TPA-(Thienylenevinylene-Dicyanovinyl)₃ | Fullerene C60 | 0.88 V | 45% | ~1.20% acs.org |

| TPA-(Thienylenevinylene)₂ | Fullerene C60 | 0.70 V | 25% | 0.45% |

| Star-shaped TPA-Thienylenevinylene Dye | TiO₂ | - | - | ~0.3% acs.org |

The charge-carrier mobility of organic semiconductors is a key parameter for their application in Organic Field-Effect Transistors (OFETs). Thiophene-containing molecules are widely recognized for their excellent performance in p-channel OFETs due to their propensity for forming well-ordered thin films that facilitate intermolecular charge hopping. Star-shaped molecules that feature a central core and thiophene-based conjugated arms are noted as promising p-type semiconducting materials. Their suitability stems from favorable HOMO energy levels (around -5.3 to -5.5 eV) and significant π-π stacking in the solid state, which is essential for efficient charge transport.

While specific OFET data for direct derivatives of this compound are not extensively documented, the performance of related functionalized dithienylthiazolo[5,4-d]thiazoles provides insight into their potential. These materials have demonstrated field-effect mobilities on the order of 10⁻³ cm² V⁻¹ s⁻¹, marking significant performance for soluble, small-molecule organic semiconductors suitable for printable electronics.

In Organic Light-Emitting Diodes (OLEDs), the emitter layer is responsible for generating light. The aniline (B41778) component of this compound is related to triphenylamine, a structure widely used in hole-transporting layers, while the thiophene (B33073) unit contributes to the π-conjugated system necessary for luminescence. fishersci.ca Quinoxaline (B1680401) derivatives, which can be functionalized with arylthienyl groups, serve as a pertinent example. These V-shaped luminophores act as emissive materials where the quinoxaline core is an electron-withdrawing unit and the arylthienyl fragments function as electron donors. researchgate.net

The development of lanthanide complexes, such as those involving Cerium(III), offers a pathway to highly efficient blue emitters, which remain a challenge for OLEDs. nih.gov Ce(III) tris(pyrazolyl)borate complexes, for instance, exhibit bright blue emission with very high photoluminescence quantum yields (PLQY) exceeding 95% and short decay lifetimes of 35–73 ns. acs.orgpku.edu.cn An OLED device using one such Ce(III) complex as the emitter achieved a maximum external quantum efficiency (EQE) of 14.1% and a high luminance of 33,160 cd/m². nih.govacs.org These findings highlight the potential for designing highly efficient emitters by coordinating metal ions with ligands derived from structures like this compound. pku.edu.cn

Active Components in Organic Field-Effect Transistors (OFETs)

Design of Fluorescent Probes and Dyes

The inherent photophysical properties of this compound derivatives, particularly their sensitivity to the local environment, make them excellent candidates for the development of fluorescent probes and smart dyes.

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a hallmark of molecules with a significant change in dipole moment upon photoexcitation. This property is highly valuable for developing probes that can report on the polarity of their microenvironment. Donor-acceptor molecules based on a quinoxaline core and arylthienyl donor arms—structurally analogous to derivatives of this compound—exhibit pronounced solvatochromism. researchgate.net

For example, studies on 2,3-bis(5-arylthiophen-2-yl)quinoxaline derivatives show a notable dependence of their absorption and emission spectra on solvent polarity. A derivative featuring a 4-diethylaminophenyl group displays a significant shift in its emission maximum from 518 nm in the nonpolar solvent toluene (B28343) to 625 nm in the highly polar solvent acetonitrile (B52724). This large Stokes shift is indicative of a strong intramolecular charge transfer character.

Table 2: Solvatochromic Properties of a 2,3-bis(5-(4-diethylaminophenyl)thiophen-2-yl)quinoxaline Derivative Illustrative data based on related V-shaped luminophores.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Toluene | 435 | 518 | 3738 |

| Chloroform (B151607) | 454 | 586 | 4960 |

| Dichloromethane | 457 | 599 | 5287 |

| Acetonitrile | 450 | 625 | 6471 |

The efficiency and dynamics of the light emission process are quantified by the photoluminescence quantum yield (PLQY or Φ) and the luminescence lifetime (τ). The PLQY is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The lifetime is the average time the molecule spends in the excited state before returning to the ground state.

High quantum yields are crucial for bright fluorescent probes and efficient OLED emitters. Research on advanced emitters like Ce(III) tris(pyrazolyl)borate complexes has demonstrated the achievement of near-unity quantum yields (approaching 100%) and lifetimes in the nanosecond range (35-73 ns). acs.orgresearchgate.net These values are calculated from the radiative (kᵣ) and non-radiative (kₙᵣ) decay rates, where Φ = kᵣ / (kᵣ + kₙᵣ) and τ = 1 / (kᵣ + kₙᵣ). The high efficiency of these systems is often attributed to a rigid molecular structure that minimizes non-radiative decay pathways. pku.edu.cn

Table 3: Photophysical Properties of Emissive Lanthanide Complexes in Dichloromethane Data from representative high-efficiency emitters.

| Complex | Emission Max (λem, nm) | Quantum Yield (ΦPL) | Lifetime (τ, ns) | Radiative Rate (kᵣ, 10⁷ s⁻¹) | Non-radiative Rate (kₙᵣ, 10⁷ s⁻¹) |

|---|---|---|---|---|---|

| Ce(III) Complex 1 | 434 | >0.99 | 40 | 2.5 | <0.01 |

| Ce(III) Complex 2 | 436 | 0.98 | 35 | 2.8 | 0.06 |

| Ce(III) Complex 3 | 450 | 0.96 | 73 | 1.3 | 0.05 |

Solvatochromism Studies

Smart Materials and Responsive Systems

The field of smart materials, also known as stimuli-responsive materials, focuses on designing substances that undergo significant, controllable, and often reversible changes in their properties in response to external stimuli. mdpi.comresearchgate.net These stimuli can include light, heat, pressure, electric or magnetic fields, and chemical or biological analytes. researchgate.netamazon.com The unique molecular structure of this compound, which combines an electron-rich thiophene ring with a versatile aniline moiety, makes it and its derivatives highly promising building blocks for the creation of such advanced functional materials. The inherent electronic and electrochemical activity of these constituent parts provides a strong foundation for developing systems that can sense, actuate, and respond to their environment.

The primary mechanism by which derivatives of this compound can function as smart materials is through the formation of conjugated polymers. The thiophene and aniline units can be polymerized to create macromolecules with extensive π-electron systems. Alterations to this electronic system, induced by external stimuli, lead to changes in the material's optical and electrical properties.

A key application for such materials is in the field of electrochromism. Electrochromism is the phenomenon where a material reversibly changes its color upon the application of an electrical voltage. ktu.lt This property is the basis for technologies like smart windows, auto-dimming rearview mirrors, and low-power displays. Polymers and molecules containing thiophene are well-documented for their excellent electrochromic performance. ktu.ltcapes.gov.br For instance, research on related thiophene-based systems has demonstrated dramatic, electricity-induced color changes. Amorphous films of a phenothiazine (B1677639) derivative have been shown to switch from yellow to violet, a process enhanced by the addition of polymers like poly(methylmethacrylate) (B3431434). ktu.lt Similarly, copolymers incorporating thiophene carboxylate have been created that shift from dark red in their reduced state to green when oxidized, maintaining stability over numerous switching cycles. capes.gov.br The incorporation of the this compound unit into polymer backbones could yield materials with a wide palette of colors and robust switching capabilities.

Another significant area of application is in the development of chemosensors. These are materials designed to signal the presence of specific chemical species through a detectable change, such as a shift in color (colorimetric) or fluorescence. acs.org The aniline nitrogen atom and the thiophene ring in the this compound structure can both serve as active sites for interacting with analytes. The nitrogen atom's lone pair of electrons can bind with metal ions or protons (in the case of pH sensing), while the extended π-system of the thiophene ring can be perturbed by these interactions. This perturbation alters the electronic structure of the molecule, leading to a change in how it absorbs and emits light, thus providing a sensory signal. Thiophene-based fluorescent and colorimetric sensors have been developed for detecting various ions and molecules. acs.orgoaji.net

The table below summarizes key performance indicators from research on electrochromic materials that feature thiophene and aniline-like structural motifs, illustrating the potential capabilities for systems derived from this compound.

| Material Type | Stimulus | Observed Change | Research Finding |

| Phenothiazine Derivative Film | Electrical Voltage (1.7 V) | Color change from yellow to violet; new absorption bands appear at 520 nm and 683 nm. ktu.lt | The addition of poly(methylmethacrylate) and poly(N-vinylcaprolactam) was found to enhance the electrochromic properties. ktu.lt |

| Thiophene & Pyrrole Copolymer | Electrical Voltage | Color change from dark red (reduced state) to green (oxidized state). capes.gov.br | The material exhibited an electronic band gap of 2.00 eV and demonstrated long-term stability for up to 1800 double switches. capes.gov.br |

| Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline Polymer | Electrical Voltage | Capable of displaying five different colors with an optical contrast (ΔT%) of up to 41.5%. researchgate.net | The polymer film demonstrated a rapid response time of 1.5 seconds for its color change. researchgate.net |

While extensive research focusing specifically on this compound as the core component of smart systems is still an emerging area, the well-established properties of its constituent chemical groups highlight its significant potential. The combination of the electroactive aniline unit and the stable, highly conjugated thiophene ring positions this compound as a valuable candidate for designing the next generation of electrochromic devices, chemical sensors, and other responsive systems.

Computational Chemistry and Theoretical Studies of 3 Thien 3 Ylaniline

Electronic Structure Calculations

The study of a molecule's electronic structure is fundamental to understanding its stability, reactivity, and spectroscopic properties. researchgate.net Computational methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are central to these investigations. wikipedia.org

Density Functional Theory (DFT) for Ground State Properties (e.g., HOMO-LUMO Energy Levels, Band Gaps)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic, or ground-state, properties of molecules. wikipedia.orgbham.ac.uk It focuses on the electron density rather than the complex many-electron wavefunction, making it computationally efficient for a wide range of chemical systems. wikipedia.org Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The difference between these two energies, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability; a larger gap generally implies greater stability and lower reactivity. mdpi.com This energy gap is also used to estimate the electronic band gap in materials, which is crucial for understanding their semiconductor and optoelectronic properties.

A comprehensive search of scientific literature did not yield specific studies that have calculated or published the HOMO-LUMO energy levels or the precise band gap for 3-thien-3-ylaniline.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

To understand how a molecule interacts with light, leading to absorption and emission phenomena, its electronically excited states must be examined. Time-Dependent Density Functional Theory (TDDFT) is a powerful extension of DFT for this purpose. It is a popular method for calculating the energies of electronic excited states and, from these, predicting properties such as UV-visible absorption spectra.

TDDFT calculations can determine the transition frequencies and oscillator strengths, which correspond to the position and intensity of peaks in an absorption spectrum. This provides invaluable insight into the molecule's photophysical behavior.

Despite the utility of this method, specific TDDFT calculations detailing the excited state properties for this compound have not been reported in the reviewed scientific literature.

Molecular Geometry and Conformation Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. These analyses are crucial because a molecule's properties and biological activity can be heavily influenced by its preferred three-dimensional shape.

For this compound, the key conformational flexibility lies in the rotation around the single bond connecting the aniline (B41778) and thiophene (B33073) rings. Computational methods can be used to calculate the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformers and the energy barriers between them.

A detailed computational conformational analysis specifically for this compound is not available in the published literature.

Tautomerism and Isomerization Pathways

Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerism, most commonly involves the migration of a hydrogen atom, accompanied by a switch of a single bond and an adjacent double bond. For this compound, potential tautomerism could involve the amine group, leading to imine tautomers, although this is generally less favorable for aromatic amines. Isomerization pathways refer to the routes by which one isomer transforms into another.

Computational chemistry can model the energy landscapes of these transformations, calculating the relative energies of different tautomers and the activation energies for their interconversion. This helps to determine the feasibility of such processes.

Specific theoretical studies on the tautomerism and isomerization pathways of this compound have not been found in a review of the current scientific literature.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a solid-state crystal is governed by a complex balance of intermolecular interactions. These forces include hydrogen bonds, van der Waals forces, and π-π stacking interactions. Understanding the crystal packing is essential as it influences material properties like solubility, melting point, and charge transport in organic semiconductors.

Based on its structure, this compound possesses functional groups capable of forming specific intermolecular interactions. The amine (-NH2) group can act as a hydrogen bond donor, while the nitrogen atom and the π-systems of the thiophene and benzene (B151609) rings can act as hydrogen bond acceptors. Furthermore, the aromatic rings are capable of engaging in π-π stacking.

However, without an experimentally determined crystal structure or specific computational studies on its crystal packing, a definitive analysis of the intermolecular interactions for this compound cannot be provided. A search for a published crystal structure for this specific compound was unsuccessful.

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, transition states, and intermediates. This allows for the calculation of activation energies, which determine the rate of a reaction, and provides a step-by-step description of bond-breaking and bond-forming processes.

For example, theoretical calculations are frequently used to study the mechanism of cross-coupling reactions, such as the Suzuki reaction, which is a common method for synthesizing biaryl compounds like thienyl-anilines. These studies can clarify the role of the catalyst, ligands, and the sequence of elementary steps like oxidative addition, transmetalation, and reductive elimination.

A review of the literature did not reveal any computational studies focused on elucidating a specific reaction mechanism involving this compound as a reactant or product.

Transition State Characterization

The transition state is a fleeting, high-energy configuration that a molecule must pass through to transform from reactant to product. Characterizing this state is fundamental to understanding reaction kinetics and mechanisms. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in locating and analyzing transition state structures.

For reactions involving thiophene-containing compounds, computational studies have provided key insights. For instance, in the intramolecular Diels-Alder vinylarene (IMDAV) reaction of derivatives like 3-(thien-3-yl)allylamines with reagents such as maleic anhydride (B1165640), it has been revealed that the reaction proceeds through an exo-transition state. fishersci.no This specific pathway leads to the exclusive formation of a single diastereomer of the resulting heterocyclic product. fishersci.no

The general computational workflow for characterizing a transition state involves:

Geometry Optimization: Initial structures of reactants and products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are used to locate a first-order saddle point on the potential energy surface, which corresponds to the transition state.

Frequency Analysis: A vibrational frequency calculation is performed on the located structure. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

While specific transition state analyses for reactions directly starting from this compound are not extensively documented in the surveyed literature, the principles derived from related systems demonstrate the capability of modern computational chemistry to elucidate these critical mechanistic details.

Reaction Pathway Determination

Determining the most favorable reaction pathway is crucial for optimizing synthetic yields and understanding reaction outcomes. Computational chemistry allows for the mapping of the entire potential energy surface, connecting reactants, transition states, intermediates, and products.

A common approach involves calculating the Intrinsic Reaction Coordinate (IRC), which traces the minimum energy path from the transition state down to the reactants and products. This confirms that the identified transition state correctly connects the desired species. By comparing the energy barriers (activation energies) of different possible pathways, the most kinetically favorable route can be determined.

For example, in multi-step syntheses involving thiophene derivatives, computational studies can distinguish between concerted and stepwise mechanisms. In a synthesis of thieno[2,3-f]isoindoles from 3-(thien-3-yl)allylamines, the reaction sequence involves acylation, an intramolecular Diels-Alder reaction, and subsequent aromatization. fishersci.no Theoretical calculations can model the energy profile of each step, identifying rate-determining steps and potential intermediates.

Although detailed pathway determinations for reactions of this compound itself are sparse, the established methodologies are fully applicable to investigate its reactivity in various chemical transformations, such as electrophilic substitution or cross-coupling reactions.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between a molecule's structure and its experimental spectrum.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a unique structural "fingerprint." Simulating these spectra computationally can aid in structure elucidation and the assignment of experimental bands. nih.govuni-kiel.de

The standard approach involves:

Geometry Optimization: The molecule's equilibrium geometry is calculated, typically using DFT methods.

Frequency Calculation: The second derivatives of the energy with respect to atomic displacements are computed to yield the harmonic vibrational frequencies.

Intensity Calculation: IR intensities are calculated from the changes in the dipole moment during each vibration, while Raman activities are determined from changes in polarizability.

For complex molecules, anharmonicity and solvent effects can be significant. mdpi.com Advanced techniques, such as those derived from path-integral semiclassical dynamics or the use of quantum algorithms, are being developed to account for these factors and improve the accuracy of simulations. mdpi.communi.cz While specific vibrational spectroscopy simulations for this compound are not prominent in the literature, these theoretical tools are readily available to predict its IR and Raman spectra.

NMR spectroscopy is a cornerstone of chemical characterization. Predicting NMR chemical shifts (δ) and coupling constants computationally can be a powerful tool for confirming or assigning the structure of new compounds.

The prediction of NMR chemical shifts is often achieved through quantum mechanical calculations. The process typically involves calculating the magnetic shielding tensor for each nucleus in the molecule. These absolute shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Modern approaches increasingly utilize machine learning algorithms trained on large datasets of experimental and calculated data to enhance prediction accuracy. tandfonline.comoaji.net These models can achieve high precision even for complex organic molecules. dergipark.org.trresearchgate.net For substituted aromatic systems like this compound, these predictions can be particularly useful in distinguishing between isomers and assigning specific resonances in both ¹H and ¹³C NMR spectra. While specific predicted chemical shift data for this compound were not found, the table below illustrates the type of data that such a computational study would generate.

| Atom Type | Predicted Chemical Shift (ppm) | Computational Method |

|---|---|---|

| ¹H (Aniline Ring) | 6.5 - 7.2 | DFT/GIAO |

| ¹H (Thiophene Ring) | 7.0 - 7.5 | DFT/GIAO |

| ¹H (Amine) | 3.5 - 4.5 | DFT/GIAO |

| ¹³C (Aniline Ring) | 115 - 150 | DFT/GIAO |

| ¹³C (Thiophene Ring) | 120 - 145 | DFT/GIAO |

Note: The data in this table is illustrative and not based on actual published research for this specific compound. It serves to demonstrate the output of NMR prediction studies.

Vibrational Spectroscopy Simulations

Molecular Dynamics Simulations (for Conformational Flexibility and Interactions)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. conicet.gov.ar For a molecule like this compound, MD simulations are ideal for exploring its conformational flexibility and its non-covalent interactions with other molecules, such as solvents or biological macromolecules. muni.cz

An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system based on the positions of its atoms. The simulation proceeds by solving Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the particles evolve.

From this trajectory, various properties can be analyzed:

Conformational Analysis: By monitoring the dihedral angles between the aniline and thiophene rings, one can understand the molecule's preferred conformations and the energy barriers between them.

Solvation Structure: Simulations in an explicit solvent (like water) can reveal how solvent molecules arrange around the solute and quantify interactions like hydrogen bonding.

Binding Interactions: If studying the interaction of this compound with a larger entity, such as a protein receptor, MD simulations can elucidate the binding mode, identify key interacting residues, and estimate the binding free energy. nih.gov

Analysis of properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the molecule's conformation and the flexibility of different regions. Although specific MD studies on this compound are not detailed in the searched literature, simulations on related thiophene and aniline derivatives have been used to calculate properties like diffusion coefficients and to understand binding interactions in biological systems.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Thien 3 Ylaniline Systems

Structural Elucidation Techniques

Structural elucidation relies on a suite of analytical methods that provide unambiguous information about the molecular architecture of a compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (for Derivative Characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and structure of 3-Thien-3-ylaniline and its derivatives in solution. scielo.org.mx By analyzing the chemical shifts (δ), coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined. scielo.org.mx For complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to establish definitive assignments of all proton and carbon signals. scielo.org.mxmdpi.com

In a study detailing the synthesis of 3-(3-Thienyl)aniline, ¹H and ¹³C NMR spectra were used for its complete characterization. unimib.it The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the protons on both the aniline (B41778) and thiophene (B33073) rings. unimib.it The ¹³C NMR spectrum complements this by providing the chemical shifts for each carbon atom, confirming the successful coupling of the two aromatic rings. unimib.it

| Nucleus | Chemical Shift (δ ppm) | Assignment |

|---|---|---|

| ¹H NMR (400 MHz) | 7.32 (dd, J = 2.4, 1.9 Hz, 1H) | Thiophene ring proton |

| 7.28–7.24 (m, 2H) | Thiophene/Aniline ring protons | |

| 7.10 (t, J = 7.8 Hz, 1H) | Aniline ring proton | |

| 6.92 (ddd, J = 7.6, 1.6, 1.0 Hz, 1H) | Aniline ring proton | |

| 6.84–6.82 (m, 1H) | Aniline ring proton | |

| 6.54 (ddd, J = 7.9, 2.3, 0.9 Hz, 1H) | Aniline ring proton | |

| 3.58 (br, 2H) | -NH₂ protons | |

| ¹³C NMR (101 MHz) | 146.8 | C-NH₂ (Aniline) |

| 142.5 | C-C (Thiophene-Aniline linkage) | |

| 136.9 | C-C (Thiophene-Aniline linkage) | |

| 129.7 | CH (Aniline) | |

| 126.4 | CH (Thiophene) | |

| 126.0 | CH (Thiophene) | |

| 120.2 | CH (Thiophene) | |

| 117.1 | CH (Aniline) | |

| 114.0 | CH (Aniline) | |

| 113.2 | CH (Aniline) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with high accuracy, typically to within a few parts per million (ppm). chromatographyonline.com This precision allows for the confident determination of a compound's elemental composition. measurlabs.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different chemical formulas. nih.gov The technique is essential for confirming the identity of newly synthesized derivatives of this compound. mdpi.com The process involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting ions. measurlabs.com The experimental mass is then compared to the theoretical mass calculated for the expected molecular formula, with a close match confirming the structure. rsc.org

For this compound, the expected data from an HRMS analysis would be presented as follows:

Molecular Formula: C₁₀H₉NS

Exact Mass: 175.0456

Typical HRMS Result Format: HRMS (ESI) calcd for C₁₀H₁₀NS⁺ [M+H]⁺, 176.0528; found, [a value very close to 176.0528].

X-ray Diffraction (XRD) Analysis (for Crystalline Derivatives)

While a crystal structure for this compound itself is not reported, related structures containing thienyl-aryl motifs have been characterized. utexas.edu For instance, the analysis of a crystalline derivative would yield specific crystallographic parameters. These parameters define the crystal's fundamental repeating unit and symmetry. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Note: This table is representative of the type of data obtained from an XRD analysis and does not correspond to this compound itself.

Optical Characterization

The optical properties of this compound systems are governed by their electronic structure. UV-Visible and fluorescence spectroscopy are used to probe the electronic transitions between the ground and excited states.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy orbitals. libretexts.org In conjugated molecules like this compound, the most significant electronic transitions are typically π → π* transitions. libretexts.org The wavelength of maximum absorption (λmax) is a key parameter obtained from the spectrum and is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

The extended conjugation in thienyl-aniline systems results in absorption at longer wavelengths compared to the individual aniline or thiophene rings. libretexts.org Studies on related donor-π-acceptor systems containing thieno[3,2-b]thiophene (B52689) linkers show strong absorption in the UV-A or visible region. For example, a derivative incorporating triphenylamine (B166846) and a thieno[3,2-b]thiophene core exhibits a λmax at 411 nm in THF. beilstein-journals.org Increasing the conjugation length or the strength of donor/acceptor groups in derivatives typically leads to a bathochromic (red) shift in the absorption maximum. acs.org

| Compound System | λmax (nm) | Reference |

|---|---|---|

| TPA-Substituted Thieno[3,2-b]thiophene | 396 | acs.org |

| DMB-TT-TPA | 411 | beilstein-journals.org |

TPA = Triphenylamine; DMB-TT-TPA = A Donor-π-Acceptor fluorophore containing Triphenylamine and a Thieno[3,2-b]thiophene core.

Fluorescence Emission Spectroscopy